molecular formula C9H10O3 B13990660 2-(1,3-Benzodioxol-4-yl)ethanol CAS No. 214217-67-1

2-(1,3-Benzodioxol-4-yl)ethanol

Cat. No.: B13990660
CAS No.: 214217-67-1
M. Wt: 166.17 g/mol
InChI Key: XIQOSLLVIUHHOO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-4-yl)ethanol is a chemical compound of interest in organic synthesis and research applications. Compounds featuring the 1,3-benzodioxole core are frequently investigated as building blocks in medicinal chemistry and agrochemical research . For instance, structurally similar 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists for plant auxin receptors, demonstrating significant potential in promoting root growth . Other research into benzodioxole-containing compounds includes their role as intermediates for the synthesis of complex molecules with potential pharmacological activity . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound in accordance with best laboratory practices. Note to Supplier: The above description is a template based on related chemical classes. You must replace it with verified information. Specific data for this exact compound, including its CAS Number, molecular formula, boiling point, melting point, and specific research applications, could not be confirmed from the search and must be obtained from reliable chemical databases or experimental data. The mentioned research on agonists and synthetic intermediates is based on similar, but not identical, compounds (e.g., 5-yl substituted derivatives) and is provided only as an example of the research area.

Properties

CAS No.

214217-67-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)ethanol

InChI

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2

InChI Key

XIQOSLLVIUHHOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1,3-Benzodioxol-4-yl)ethanol

Chemical Synthesis Routes

Reduction of 1-(1,3-Benzodioxol-4-yl)acetaldehyde or Ketone Precursors

One common approach involves the reduction of the corresponding aldehyde or ketone derivatives of the benzodioxole moiety to yield the ethanol derivative. This can be achieved using chemical reducing agents or biocatalytic methods.

  • Biocatalytic Reduction Using Lactobacillus paracasei BD101
    A notable biocatalytic method involves the microbial reduction of 1-(benzo[d]dioxol-5-yl)ethanone to (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric purity (>99% enantiomeric excess). This process was optimized for reaction conditions such as temperature, pH, and substrate concentration, resulting in a mild, cost-effective, and environmentally friendly synthesis of the chiral alcohol (this compound is structurally related). The preparative scale yielded 3.72 g of product with excellent selectivity.
Parameter Condition Outcome
Microorganism Lactobacillus paracasei BD101 High enantioselectivity (>99% ee)
Substrate 1-(benzo[d]dioxol-5-yl)ethanone Efficient reduction to alcohol
Reaction environment Mild, aqueous, optimized pH and temperature High yield and purity
Scale Preparative (grams scale) 3.72 g product obtained

This biocatalytic method stands out for its stereoselectivity and green chemistry advantages.

Chemical Reduction Using Conventional Reagents

Chemical reductions of benzodioxole derivatives typically employ hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert aldehydes or ketones to the corresponding alcohols. Although specific detailed protocols for this compound are scarce, these reagents are standard in organic synthesis for similar substrates.

Synthesis from 1,3-Benzodioxole-4-acetonitrile or Related Precursors

Another synthetic approach involves transforming 1,3-benzodioxole-4-acetonitrile to 2-(1,3-benzodioxol-4-yl)acetic acid, followed by reduction to the ethanol derivative. The acetic acid intermediate can be prepared by hydrolysis under basic conditions (e.g., potassium hydroxide in ethanol/water at elevated temperature for 3 hours) with high yield (~97%).

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of acetonitrile KOH in ethanol/water, heating 3 h 97 High yield conversion to acid
Reduction of acid to alcohol Typically LiAlH4 or catalytic hydrogenation Not specified Standard reduction to ethanol

This route allows access to the ethanol derivative via well-established transformations of nitrile to acid and then to alcohol.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield/Selectivity References
Microbial Reduction (L. paracasei BD101) High enantioselectivity, green chemistry, mild conditions Requires microbial culture maintenance >99% ee, preparative scale (3.72 g)
Chemical Reduction (NaBH4, LiAlH4) Simple, widely used Less stereoselective, hazardous reagents Not specified General knowledge, inferred
Hydrolysis + Reduction from Acetonitrile High yield hydrolysis, accessible intermediates Multi-step, requires reduction step Hydrolysis 97% yield
Mannich Reaction + Oxime Formation Versatile for derivatives Multi-step, moderate complexity Not specified

Detailed Research Outcomes and Notes

  • The microbial reduction method using Lactobacillus paracasei BD101 is notable for producing the chiral alcohol in high enantiomeric purity and yield, confirming its utility for stereoselective synthesis of benzodioxole ethanol derivatives.
  • Chemical synthesis routes involving hydrolysis of nitriles and subsequent reductions are classical and provide high yields for intermediate compounds but require additional reduction steps to reach the ethanol stage.
  • The Mannich reaction pathway allows for the synthesis of structurally related compounds and can be adapted for functional group modifications, though it is more complex and less direct.
  • The patent literature indicates methods for preparing 1,3-benzodioxole heterocyclic compounds with various substitutions, which may include or be adapted for the ethanol derivative, but specific detailed protocols for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.

    Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(1,3-Benzodioxol-4-yl)ethanol Ethanol at 4-position C₉H₁₀O₃ (inferred) ~166.17 (estimated) Polar, potential intermediate for pharmaceuticals or fragrances.
2-(1,3-Benzodioxol-4-yl)ethanamine Ethylamine at 4-position C₉H₁₁NO₂ 165.19 Increased basicity; possible precursor for psychoactive or antimicrobial agents.
1-(1,3-Benzodioxol-4-yl)-2,2-difluoroethanol Difluoroethanol at 4-position C₉H₈F₂O₃ 202.16 Enhanced lipophilicity and metabolic stability due to fluorine substituents.
1,3-Benzodioxol-4-ylmethanol Methanol at 4-position C₈H₈O₃ 152.15 Smaller, less polar; used in synthetic intermediates or chiral building blocks.
2-(Benzo[d][1,3]dioxol-5-yl)ethanol Ethanol at 5-position C₉H₁₀O₃ 166.17 Structural isomer; differences in electronic distribution may affect reactivity or bioactivity.

Structural and Functional Differences

Positional Isomerism: The placement of the ethanol group on the benzodioxole ring (4- vs. 5-position) alters electronic effects. For instance, 2-(Benzo[d][1,3]dioxol-5-yl)ethanol (5-position) may exhibit distinct hydrogen-bonding patterns compared to the 4-position isomer due to steric and resonance effects .

Functional Group Variants: Amine vs. Alcohol: The ethylamine derivative (C₉H₁₁NO₂) introduces basicity, making it more reactive in nucleophilic substitutions or salt formations compared to the neutral ethanol analog . Fluorinated Derivatives: The difluoroethanol variant (C₉H₈F₂O₃) demonstrates increased lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Complex Derivatives : Compounds like 2-(1,3-Benzodioxol-4-yl)-2-oxoacetic acid ethyl ester (C₁₁H₁₀O₅, MW 222.20) highlight the versatility of the benzodioxole scaffold in forming ketones or esters for specialized applications .

Physicochemical Properties

  • Polarity: Ethanol and methanol derivatives exhibit higher polarity due to hydroxyl groups, enhancing solubility in polar solvents.
  • Thermal Stability : Fluorinated analogs (e.g., C₉H₈F₂O₃) may have higher thermal stability due to strong C-F bonds .
  • Toxicity: Substituents significantly impact safety profiles. For example, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) is classified as acutely toxic (Category 4, Oral) and a serious eye irritant , underscoring the need for careful handling of related compounds.

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